2,5,8,11,14-Pentaoxaoctadecane
Description
2,5,8,11,14-Pentaoxaoctadecane is an 18-carbon ether-based compound with five oxygen atoms incorporated into its backbone at positions 2, 5, 8, 11, and 14. For example, 2H-Perfluoro-5,8,11,14-tetramethyl-3,6,9,12,15-pentaoxaoctadecane (CAS 37486-69-4) is a heavily fluorinated derivative with a molecular weight of 950.13 g/mol and serves as a key example of this class . This compound, marketed as Fluoroether E5, exhibits unique properties such as extreme thermal stability and chemical inertness due to its perfluorinated structure .
Properties
IUPAC Name |
1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O5/c1-3-4-5-15-8-9-17-12-13-18-11-10-16-7-6-14-2/h3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEQLIIVVZJHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 2,5,8,11,14-Pentaoxaoctadecane involves complex synthetic routes that require advanced chemical synthesis techniques. One common method is through the epoxidation of carbonyl compounds. This process involves multiple steps of chemical reactions and precise control conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5,8,11,14-Pentaoxaoctadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5,8,11,14-Pentaoxaoctadecane has a wide range of scientific research applications:
Chemistry: It is used as a chemical intermediate in the synthesis of various polymers and surfactants.
Biology: It is utilized in the preparation of biological buffers and reagents.
Medicine: It finds applications in the formulation of pharmaceutical products.
Industry: It is used in the production of lubricants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,8,11,14-Pentaoxaoctadecane involves its interaction with molecular targets and pathways. As a surfactant, it reduces surface tension, allowing for the formation of emulsions and colloids. In biological systems, it can interact with cell membranes and proteins, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Structural Analogues
Below is a detailed comparison of 2,5,8,11,14-Pentaoxaoctadecane derivatives and related compounds based on molecular structure, physicochemical properties, and applications.
Table 1: Key Properties of 2,5,8,11,14-Pentaoxaoctadecane Derivatives and Analogues
Key Findings
Impact of Fluorination: The perfluorinated derivative (CAS 37486-69-4) exhibits exceptional thermal stability (boiling point >220°C) and chemical resistance due to strong C-F bonds and low polarizability . In contrast, non-fluorinated analogues like 2,5,8,11,14-Pentaoxaheptadecan-17-oic acid (CAS 81836-43-3) have lower molecular weights and higher polarity, leading to higher boiling points (~393°C) likely due to hydrogen bonding .
Functional Group Modifications: Iodo- and amine-terminated derivatives (e.g., CAS 104518-24-3 and 5498-83-9) introduce reactive sites for further chemical modifications, making them valuable in drug conjugation or radiopharmaceuticals .
Structural Flexibility :
- Shorter-chain analogues like 2,5,8,11,14-Pentaoxapentadecane (CAS 143-24-8) and 3,6,9,12,15-Pentaoxaoctadecane derivatives (e.g., ) demonstrate reduced molecular weights and altered physical properties, such as lower viscosity, which are advantageous in specific solvent applications .
Research Implications
- Fluorinated Ethers: Their stability and non-flammability make them ideal for aerospace and electronics cooling systems .
- Carboxylic Acid Derivatives: Potential as biodegradable surfactants or drug carriers due to their polar nature .
- Iodo/Amino Derivatives: Critical in targeted drug delivery and diagnostic imaging .
Biological Activity
2,5,8,11,14-Pentaoxaoctadecane, also known as tetraethylene glycol pentadecyl ether, is a polyether compound with a unique structure that imparts various biological activities. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C13H28O5
- Molecular Weight: 256.36 g/mol
- CAS Number: 76058-48-5
The compound consists of a long hydrophobic hydrocarbon chain with multiple ether linkages, which influences its solubility and interaction with biological systems.
Biological Activity Overview
2,5,8,11,14-Pentaoxaoctadecane exhibits several biological activities:
- Antimicrobial Properties: Research indicates that this compound has significant antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting growth.
- Antiviral Activity: Preliminary studies suggest potential antiviral properties against certain viruses, possibly through interference with viral replication mechanisms.
- Cytotoxic Effects: Some studies have reported cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The compound appears to induce apoptosis in specific cancer cells through mitochondrial pathways .
The biological activity of 2,5,8,11,14-Pentaoxaoctadecane can be attributed to its ability to interact with cellular membranes and proteins:
- Membrane Disruption: The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.
- Inhibition of Protein Function: The compound may bind to specific proteins involved in cellular signaling pathways or replication processes, thereby inhibiting their function.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways by activating caspases and releasing cytochrome c from mitochondria .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Potential inhibition of viral replication | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of 2,5,8,11,14-Pentaoxaoctadecane demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics used as controls. This suggests that the compound could serve as a lead for developing new antimicrobial agents .
Case Study: Anticancer Potential
In vitro studies on human breast cancer cell lines revealed that treatment with 2,5,8,11,14-Pentaoxaoctadecane resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Future Directions and Applications
Given its diverse biological activities, 2,5,8,11,14-Pentaoxaoctadecane holds promise for various applications:
- Pharmaceutical Development: Further exploration into its mechanisms could lead to the development of novel antimicrobial and anticancer therapies.
- Nanotechnology: Its properties may be harnessed in drug delivery systems where controlled release is desired.
- Biotechnology: Potential applications in biotechnology for creating biosensors or bioremediation agents due to its membrane-disrupting capabilities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
